

Application Notes and Protocols for ACHN-975 TFA in Bacterial Culture

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Compound of Interest

Compound Name: ACHN-975 TFA

Cat. No.: B3047518

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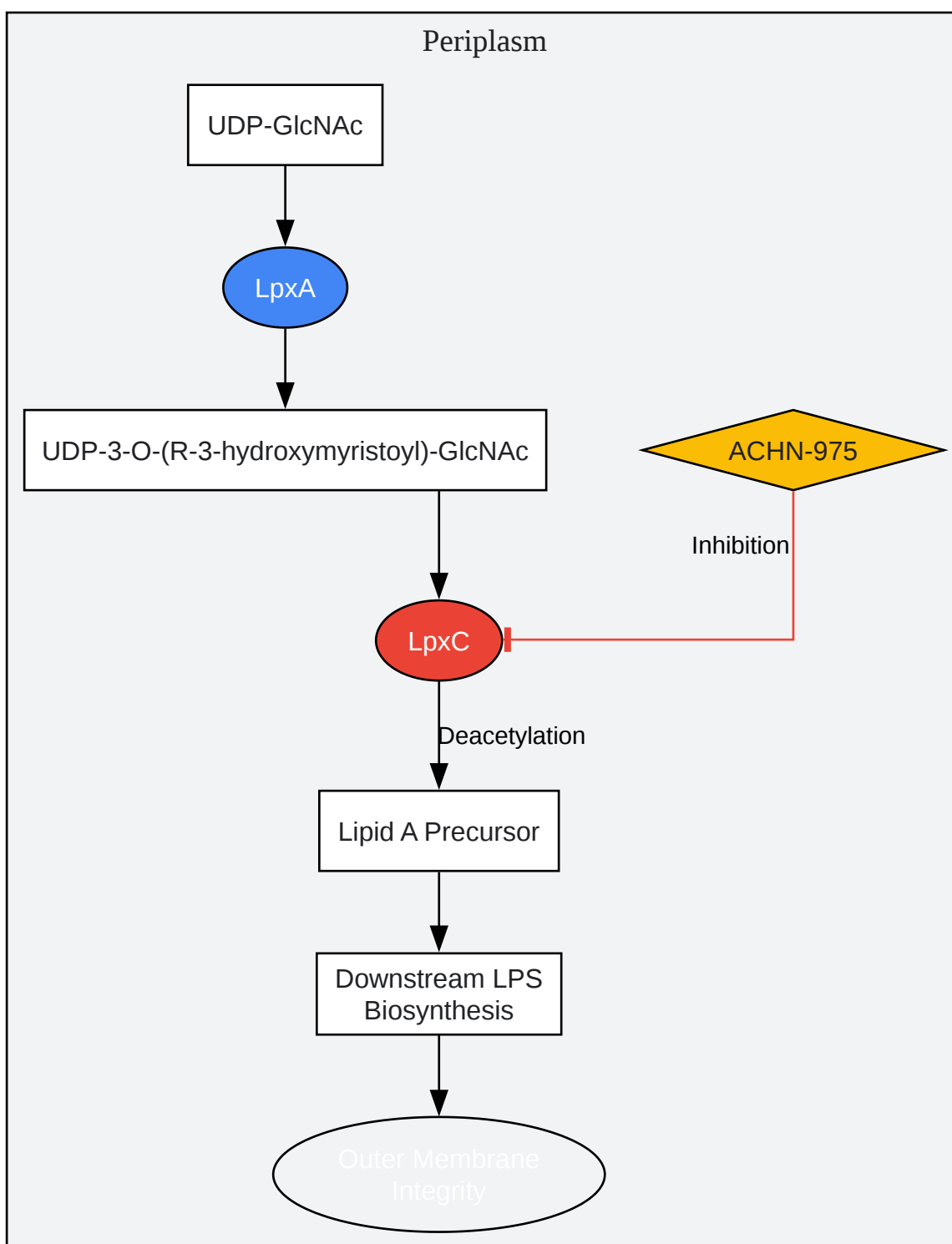
For Researchers, Scientists, and Drug Development Professionals

Introduction

ACHN-975 is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent metalloamidase enzyme.^[1] LpxC catalyzes the first committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.^{[1][2][3][4]} The absence of a homologous protein in mammalian cells makes LpxC an attractive target for the development of novel antibacterial agents. ACHN-975 has demonstrated significant in vitro activity against a wide range of Gram-negative pathogens, including multidrug-resistant (MDR) strains. These application notes provide detailed protocols for the use of **ACHN-975 TFA** in bacterial culture, focusing on determining its antibacterial efficacy.

Mechanism of Action

ACHN-975 exerts its antibacterial effect by inhibiting the LpxC enzyme, thereby blocking the synthesis of lipopolysaccharide (LPS), a critical component of the Gram-negative outer membrane. This disruption of the outer membrane integrity leads to bacterial cell death. The bactericidal activity of ACHN-975 has been described as concentration-dependent against *Pseudomonas aeruginosa* and time-dependent against *Escherichia coli* and *Klebsiella pneumoniae*.



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Caption: Mechanism of action of ACHN-975.

Antibacterial Spectrum and Efficacy

ACHN-975 has demonstrated potent activity against a variety of Gram-negative bacteria, including members of the Enterobacteriaceae family and *Pseudomonas aeruginosa*. Its efficacy is maintained against many multidrug-resistant strains, including those producing extended-spectrum β -lactamases (ESBLs) and carbapenemases.

Table 1: In Vitro Activity of ACHN-975 Against Key Gram-Negative Pathogens

Organism	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference
Enterobacteriaceae	0.5	1 - 2	
<i>Pseudomonas aeruginosa</i>	0.06	0.25 - 0.5	
<i>Acinetobacter baumannii</i>	>64	>64	

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Preparation of ACHN-975 TFA Stock Solution

Due to the trifluoroacetic acid (TFA) salt form, it is crucial to accurately weigh the compound and consider the molecular weight of the salt for preparing stock solutions. The specific molecular weight of the **ACHN-975 TFA** salt should be obtained from the supplier.

- Materials:
 - **ACHN-975 TFA** powder
 - Dimethyl sulfoxide (DMSO)
 - Sterile microcentrifuge tubes
 - Calibrated balance

- Vortex mixer
- Procedure:
 1. Aseptically weigh the desired amount of **ACHN-975 TFA** powder.
 2. Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
 3. Vortex the solution until the powder is completely dissolved.
 4. Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 5. Store the stock solution at -20°C or -80°C for long-term stability.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- Materials:
 - **ACHN-975 TFA** stock solution
 - Cation-adjusted Mueller-Hinton Broth (CAMHB)
 - Bacterial strains for testing (e.g., *E. coli* ATCC 25922, *P. aeruginosa* ATCC 27853 as quality control strains)
 - Sterile 96-well microtiter plates
 - Spectrophotometer or microplate reader
 - Sterile saline (0.85% NaCl)
 - Incubator (35°C ± 2°C)
- Procedure:

1. Bacterial Inoculum Preparation:

- From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test bacterium.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the microtiter plate wells.

2. Drug Dilution Series:

- Prepare a series of two-fold dilutions of the **ACHN-975 TFA** stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 μ L.

3. Inoculation:

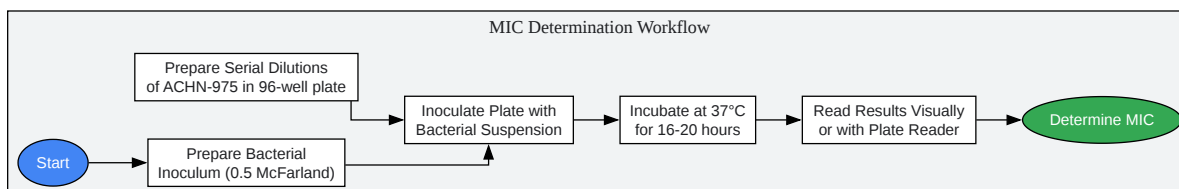
- Add 50 μ L of the prepared bacterial inoculum to each well containing the drug dilution, as well as to a positive control well (containing only CAMHB and inoculum).
- Include a negative control well containing only CAMHB.

4. Incubation:

- Incubate the microtiter plate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.

5. MIC Determination:

- The MIC is defined as the lowest concentration of ACHN-975 that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring the optical density.



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Caption: Workflow for MIC determination.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

- Materials:
 - **ACHN-975 TFA** stock solution
 - CAMHB
 - Log-phase bacterial culture
 - Sterile flasks or tubes
 - Incubator with shaking capabilities
 - Sterile saline for dilutions
 - Agar plates for colony counting
 - Spectrophotometer
- Procedure:

1. Inoculum Preparation:

- Inoculate a flask of CAMHB with the test organism and incubate with shaking until it reaches the early to mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.2-0.3).
- Dilute the culture to a starting concentration of approximately 5×10^5 to 5×10^6 CFU/mL in fresh, pre-warmed CAMHB.

2. Experimental Setup:

- Prepare flasks containing CAMHB with ACHN-975 at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC).
- Include a growth control flask without any drug.

3. Incubation and Sampling:

- Inoculate each flask with the prepared bacterial culture.
- Incubate the flasks at 37°C with constant agitation.
- At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

4. Viable Cell Counting:

- Perform serial ten-fold dilutions of each aliquot in sterile saline.
- Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
- Incubate the plates at 37°C for 18-24 hours.
- Count the number of colonies (CFU) on the plates to determine the viable cell count (CFU/mL) at each time point.

5. Data Analysis:

- Plot the \log_{10} CFU/mL versus time for each concentration of ACHN-975 and the growth control. A ≥ 3 - \log_{10} reduction in CFU/mL is typically considered bactericidal.

Safety Precautions

ACHN-975 TFA is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Although ACHN-975 entered phase I clinical trials, they were halted due to off-target side effects, underscoring the need for careful handling and assessment.

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